Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C18H27NO5. This compound is characterized by the presence of a piperidine ring substituted with a hydroxypropyl group and a methoxyphenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine with 2-hydroxy-3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a carbonyl group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and piperidine functionalities makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C18H27NO5 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27NO5/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3 |
InChI Key |
NCJMNEXMDQQJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O |
Origin of Product |
United States |
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